

biological activity comparison of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid analogs

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Compound of Interest

Compound Name: 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid

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Phenylboronic Acids as Anticancer Agents: A Comparative Guide to Biological Activity

This guide provides an in-depth comparison of the biological activity of various phenylboronic acid (PBA) analogs, a class of compounds that includes **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid**. While direct comparative studies on analogs of this specific molecule are not extensively available in published literature, we will explore the broader structure-activity relationships within the phenylboronic acid class, focusing on their potential as anticancer agents. This analysis is grounded in experimental data from studies on related analogs, providing a framework for understanding how structural modifications influence biological efficacy.

Phenylboronic acids are of significant interest in medicinal chemistry due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules, including carbohydrates on cell surfaces and enzyme active sites.[1][2] This property has been exploited in the development of therapeutics, most notably the proteasome inhibitor bortezomib.[2] The exploration of simpler PBA derivatives has revealed promising antiproliferative and proapoptotic activities, suggesting a potential for developing novel cancer therapies.[1][3]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of a series of phenylboronic acid derivatives were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric for comparison. The data below, summarized from a study by Chylewska et al., illustrates how substitutions on the phenyl ring influence the anticancer activity of these compounds.^[3]

Compound ID	Structure	A2780 (Ovarian) IC50 (μM)	LoVo (Colon) IC50 (μM)	HCT-116 (Colon) IC50 (μM)	MCF-7 (Breast) IC50 (μM)
PBA-1	4-carboxyphenylboronic acid	>200	>200	>200	>200
PBA-2	4-formylphenylboronic acid	116.7 ± 1.9	114.3 ± 3.4	148.8 ± 3.1	143.9 ± 5.6
PBA-3	4-acetylphenylboronic acid	113.8 ± 3.1	108.6 ± 2.8	145.4 ± 4.2	134.6 ± 3.9
PBA-4	4-cyanophenylboronic acid	89.2 ± 2.5	92.1 ± 3.7	120.5 ± 3.3	105.7 ± 2.9
PBA-5	4-nitrophenylboronic acid	58.4 ± 1.8	65.3 ± 2.1	85.1 ± 2.7	78.9 ± 2.4
PBA-6	3-carboxyphenylboronic acid	>200	>200	>200	>200
PBA-7	3-formylphenylboronic acid	105.3 ± 3.2	110.1 ± 2.9	135.7 ± 4.1	128.4 ± 3.5
PBA-8	3-nitrophenylboronic acid	45.6 ± 1.5	52.8 ± 1.9	70.3 ± 2.3	66.2 ± 2.1
PBA-9	2-carboxyphenylboronic acid	>200	>200	>200	>200
PBA-10	2-formylphenyl	98.7 ± 2.8	102.4 ± 3.1	128.9 ± 3.8	119.6 ± 3.2

boronic acid					
2-					
PBA-11	nitrophenylbo ronic acid	38.9 ± 1.3	46.2 ± 1.7	62.5 ± 2.0	58.1 ± 1.9

Data synthesized from Chylewska et al.[3]

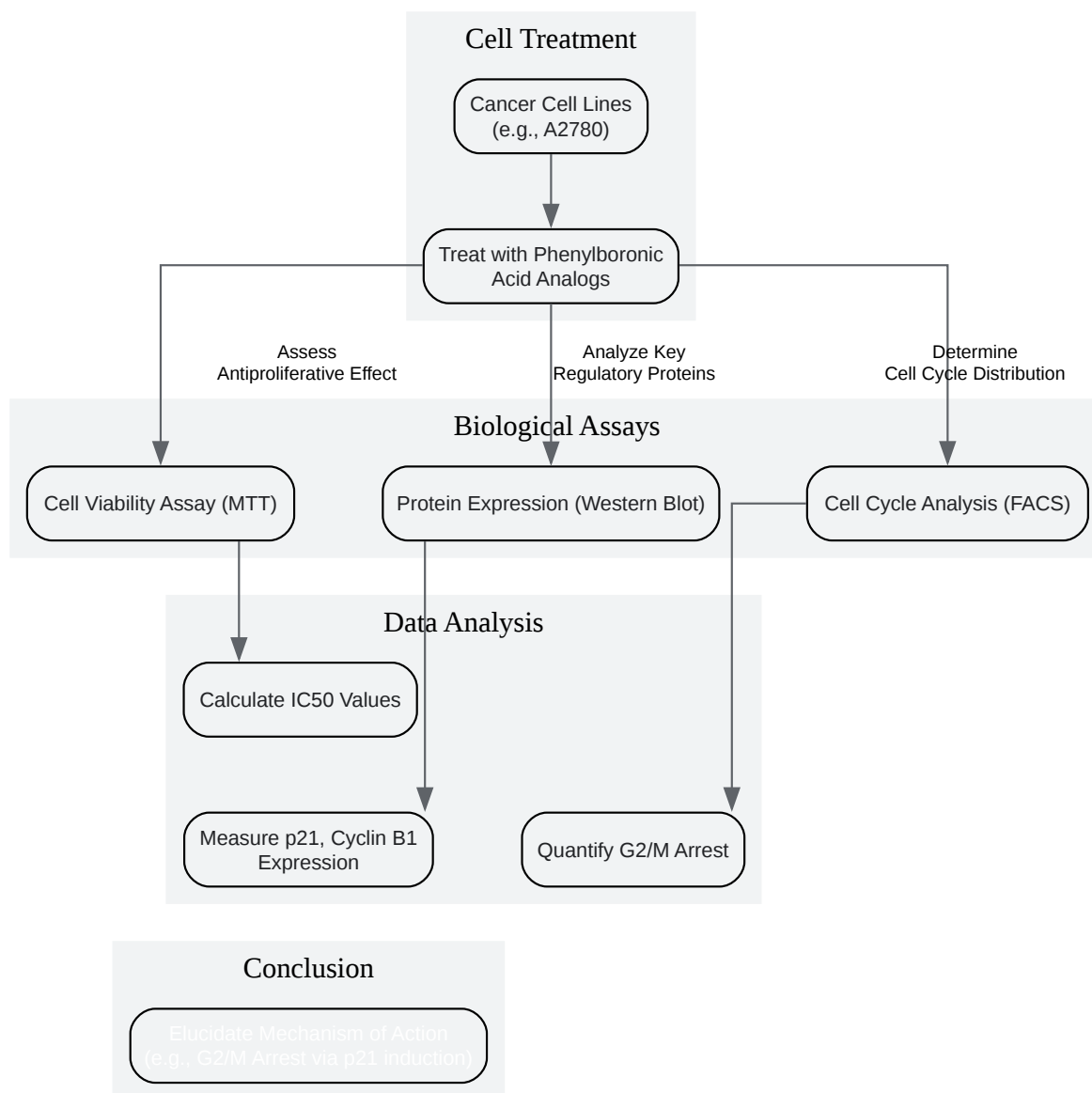
Insights from the Data:

- **Influence of Substituent Type:** Electron-withdrawing groups appear to enhance antiproliferative activity. For instance, the nitro-substituted analogs (PBA-5, PBA-8, PBA-11) consistently show lower IC50 values across all cell lines compared to analogs with carboxy, formyl, or acetyl groups.
- **Impact of Substituent Position:** The position of the substituent on the phenyl ring plays a crucial role. The ortho (2-position) and meta (3-position) nitro-substituted analogs (PBA-11 and PBA-8) generally exhibit greater potency than the para (4-position) substituted analog (PBA-5).
- **Cell Line Sensitivity:** The ovarian cancer cell line A2780 appears to be the most sensitive to the tested phenylboronic acid derivatives, often displaying the lowest IC50 values.[3]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Further investigations into the most active compounds revealed that they induce cell cycle arrest and apoptosis in cancer cells.[3] Phenylboronic acid derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division.[1] This arrest is often associated with an increase in the expression of p21, a key regulator of cell cycle progression.[3]

The following diagram illustrates a generalized workflow for investigating the mechanism of action of these compounds.



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References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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